molecular formula C18H13Cl2NO3S B3702096 2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B3702096
M. Wt: 394.3 g/mol
InChI Key: HFLNUGYYRIKBLV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of two chlorine atoms, a phenoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide
  • 2,5-Dichloro-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the phenoxy group

Properties

IUPAC Name

2,5-dichloro-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S/c19-13-6-11-17(20)18(12-13)25(22,23)21-14-7-9-16(10-8-14)24-15-4-2-1-3-5-15/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLNUGYYRIKBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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